3-Bromo-l-phenylalanine

Vue d'ensemble

Description

3-Bromo-l-phenylalanine is a brominated derivative of the essential amino acid phenylalanine. It is of interest in the field of biochemistry and medicinal chemistry due to its potential role as an inhibitor of phenylalanine ammonia-lyase, an enzyme involved in the biosynthesis of phenylpropanoids and related compounds. This inhibition is significant for studying enzyme structure and function, as well as for potential therapeutic applications .

Synthesis Analysis

The synthesis of labeled phenylalanine derivatives, such as l-[3-13C]phenylalanine, involves the use of [13C]carbon monoxide to prepare [α-13C]benzyl bromides through palladium-catalyzed carboalkoxylation of aryl halides. The asymmetric carbon is introduced by diastereoselective alkylation, followed by several steps including ethanolysis, deprotection, hydrogenolysis, and acid hydrolysis to yield the final product with high optical purity . Although not directly synthesizing 3-Bromo-l-phenylalanine, these methods highlight the complexity and precision required in synthesizing brominated amino acid derivatives.

Molecular Structure Analysis

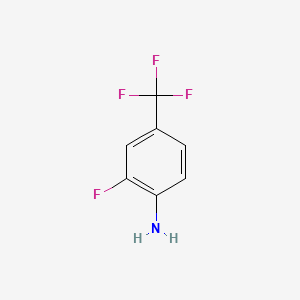

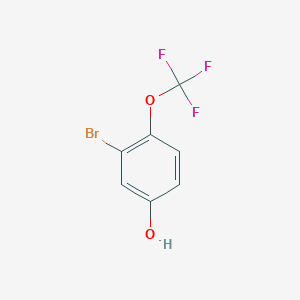

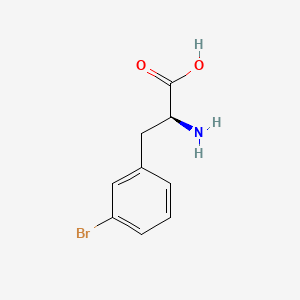

The molecular structure of 3-Bromo-l-phenylalanine would consist of a phenyl ring substituted with a bromine atom at the meta position relative to the amino acid functionality. The presence of the bromine atom is likely to influence the electronic properties of the aromatic ring and could affect the reactivity of the compound. The absolute configurations of related amino acid derivatives have been determined through crystallographic analysis, which is crucial for understanding the stereochemistry and its implications on biological activity .

Chemical Reactions Analysis

3-Bromo-l-phenylalanine can act as an inhibitor of phenylalanine ammonia-lyase, indicating that it can participate in biochemical reactions where it competes with the natural substrate of the enzyme. The presence of the bromine atom may also allow for further chemical modifications, such as nucleophilic substitution reactions, which could be utilized in the synthesis of more complex molecules or in the modification of peptides and proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-l-phenylalanine would be influenced by the presence of the bromine atom. This could include changes in solubility, melting point, and reactivity compared to phenylalanine. The impact of substituents on the phenyl ring has been shown to affect the conformation and crystal packing of diastereoisomeric peptides, which could be extrapolated to the properties of 3-Bromo-l-phenylalanine . Additionally, the supplementation of phenylalanine in broiler diets has been studied for its protective effects against toxins, suggesting that derivatives like 3-Bromo-l-phenylalanine could also have significant biological effects .

Applications De Recherche Scientifique

Biosynthesis and Metabolic Utilization

Phenylalanine in E. coli Biosynthesis : A study by (Ding et al., 2016) showed that increasing specific enzymes in the shikimate pathway of E. coli significantly increases phenylalanine yield. This pathway is crucial for phenylalanine biosynthesis.

Phenylalanine in Conifer Trees : Phenylalanine plays a central role in conifer trees, serving as a precursor for compounds like lignin. This aspect was reviewed in-depth by (Pascual et al., 2016), highlighting its importance in plant growth and defense.

Analytical and Diagnostic Applications

- Electrochemical Sensors for Phenylalanine : An article by (Dinu & Apetrei, 2020) discussed the development of electrochemical sensors and biosensors for phenylalanine detection, which is vital for diagnosing conditions like phenylketonuria.

Inhibitory and Enzymatic Roles

- Phenylalanine Ammonia-Lyase Inhibitors : Research by (Miziak et al., 2007) focused on synthesizing derivatives of phenylalanine to inhibit phenylalanine ammonia-lyase, an enzyme crucial in plant metabolism.

Biotechnological and Therapeutic Applications

Protein Labeling with Phenylalanine Derivatives : A study by (Tuley et al., 2014) demonstrated the use of a phenylalanine derivative for rapid and site-specific protein labeling, which has potential applications in biotechnology and research.

Enzymatic Stereoinversion for Drug Precursors : In a study by (Khorsand et al., 2017), the stereoinversion of D-para-bromophenylalanine was achieved using enzymes, suggesting a method for producing enantiomerically pure compounds for pharmaceutical use.

Safety and Hazards

3-Bromo-L-phenylalanine is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Mécanisme D'action

Target of Action

3-Bromo-l-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes It serves as a building block for proteins and is involved in the biosynthesis of other important molecules.

Mode of Action

Phenylalanine is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Phenylalanine, the parent compound of 3-Bromo-l-phenylalanine, is involved in the phenylpropanoid pathway, which is the rate-limiting step in phenylpropanoid metabolism. This pathway catalyzes the conversion of L-phenylalanine to cinnamic acid, connecting primary and secondary metabolism . .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

It is used in the preparation of lifitegrast intermediate , suggesting it may play a role in the synthesis of this therapeutic agent.

Action Environment

It is recommended to be stored in a dry room at room temperature , indicating that its stability may be affected by moisture and temperature.

Propriétés

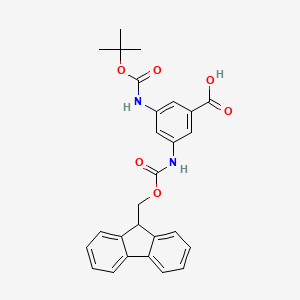

IUPAC Name |

(2S)-2-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOHOYNMWWBAU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376126 | |

| Record name | 3-bromo-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-l-phenylalanine | |

CAS RN |

82311-69-1 | |

| Record name | 3-bromo-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.